molecular formula C9H10BrNO2 B2972558 2-amino-2-(4-bromophenyl)propanoic Acid CAS No. 72408-57-2; 72408-61-8

2-amino-2-(4-bromophenyl)propanoic Acid

Cat. No.: B2972558
CAS No.: 72408-57-2; 72408-61-8
M. Wt: 244.088
InChI Key: LCJMKSWXOYWTFZ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromophenyl)propanoic acid (CAS: 72408-57-2) is a brominated non-proteinogenic amino acid derivative with the molecular formula C₉H₁₀BrNO₂ and a molar mass of 244.09 g/mol . Its structure features a para-bromophenyl group attached to the α-carbon of a propanoic acid backbone, with an amino group at the same carbon. Key physical properties include a predicted density of 1.583 g/cm³, boiling point of 363.2°C, and a pKa of 1.86, indicative of strong acidity due to the carboxylic acid group . This compound is primarily used in pharmaceutical research, particularly in the synthesis of chiral ligands and enzyme inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJMKSWXOYWTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72408-57-2
Record name 2-amino-2-(4-bromophenyl)propanoic acid
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Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituted Derivatives

(a) 2-Amino-3-(4-bromophenyl)propanoic Acid
  • Structure: Bromine at the para position, but the amino group is on the β-carbon.
  • Molecular Formula: C₉H₁₀BrNO₂ (same as target compound).
  • Key Differences: The amino group’s position alters hydrogen-bonding capacity and stereochemical interactions. For example, the (S)-enantiomer (CAS: 24250-84-8) is used in asymmetric synthesis, with a specific rotation of [α]D²⁵ = −2511 in CHCl₃ .
  • Applications : Critical in chiral ligand synthesis for Ni(II) complexes .
(b) 2-Amino-2-(2,4-dihydroxyphenyl)propanoic Acid (24DHPA)
  • Structure : Hydroxyl groups at positions 2 and 4 of the phenyl ring instead of bromine.
  • Key Differences : Increased polarity due to hydroxyl groups, enhancing solubility in polar solvents like D₂O. Structural confirmation via ¹H/¹³C NMR and X-ray crystallography revealed unexpected regioselectivity during synthesis .
  • Reactivity : Forms stable crystals (space group P2₁2₁2₁), contrasting with the brominated analog’s lower crystallinity .

Functional Group Modifications

(a) 2-(4-Bromophenyl)-2-methylpropanoic Acid
  • Structure: Methyl group replaces the amino group.
  • Molecular Formula : C₁₀H₁₁BrO₂.
  • Key Differences: Lacks hydrogen-bonding capability from the amino group, reducing interaction with biological targets. Higher lipophilicity (logP ~2.8 predicted) compared to the amino-substituted analog .
  • Applications : Intermediate in NSAID synthesis .
(b) 3-[(4-Bromo-2-fluorophenyl)amino]propanoic Acid
  • Structure : Fluorine at position 2 and bromine at position 4 on the phenyl ring.
  • Molecular Formula: C₉H₉BrFNO₂.
  • Key Differences : Fluorine’s electron-withdrawing effect increases acidity (pKa ~2.1 predicted) and alters metabolic stability .

Salt Forms and Stereoisomers

(a) (S)-2-Amino-3-(4-bromophenyl)propanoic Acid Hydrochloride
  • Structure: Hydrochloride salt of the β-amino isomer.
  • Molecular Formula: C₉H₁₀BrNO₂·HCl.
  • Key Differences : Enhanced water solubility (≥50 mg/mL in H₂O) compared to the free acid form, making it preferable for in vitro assays .
(b) D-Phenylalanine, 4-bromo-, Hydrochloride
  • Structure : D-enantiomer of 4-bromo-phenylalanine.
  • Applications : Used in peptide synthesis to study enantioselective enzyme interactions .

Data Tables

Table 1. Physical and Chemical Properties of Selected Analogs

Compound Name Molecular Formula Molar Mass (g/mol) pKa Boiling Point (°C) Key Feature Reference ID
2-Amino-2-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 1.86 363.2 Strong acidity, chiral center
2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 N/A N/A β-amino position
2-(4-Bromophenyl)-2-methylpropanoic acid C₁₀H₁₁BrO₂ 250.66 ~2.8 375 (predicted) Lipophilic, NSAID intermediate
24DHPA C₉H₁₁NO₅ 213.19 N/A N/A High crystallinity, polar

Research Findings and Implications

  • Synthetic Challenges: The synthesis of 2-amino-2-(4-bromophenyl)propanoic acid often competes with byproducts like 24DHPA, emphasizing the need for precise reaction control .
  • Biological Relevance : Brominated analogs exhibit enhanced binding to aromatic enzyme pockets (e.g., tyrosine kinases) due to bromine’s hydrophobic surface area .
  • Chiral Specificity: The (S)-enantiomer of 2-amino-3-(4-bromophenyl)propanoic acid shows higher enantiomeric excess (92.4% yield) in Ni(II) complexes, critical for asymmetric catalysis .

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